cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine
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Overview
Description
cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine typically involves multiple steps, starting with the appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and functional groups.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reduction reactions may involve lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme mechanisms or as a probe to investigate biological pathways. Its ability to interact with specific molecular targets can provide insights into biological processes.
Medicine: In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs or as a tool in drug discovery.
Industry: In industry, this compound can be utilized in the production of advanced materials or as a component in chemical processes. Its unique properties may enhance the efficiency and effectiveness of various industrial applications.
Mechanism of Action
The mechanism by which cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of specific pathways. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine
cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-methyl-azetidine
Uniqueness: cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine stands out due to its formyl group, which imparts distinct chemical reactivity compared to its hydroxymethyl or methyl counterparts
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-formylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)21-14(19)17-12(10-18)9-13(17)11-20-22(7,8)16(4,5)6/h10,12-13H,9,11H2,1-8H3/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDXUQMVFMTDMB-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1C=O)CO[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]1C=O)CO[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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